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molecular formula C17H26N4O B1214569 Emedastine CAS No. 87233-61-2

Emedastine

Cat. No. B1214569
M. Wt: 302.4 g/mol
InChI Key: KBUZBQVCBVDWKX-UHFFFAOYSA-N
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Patent
US04430343

Procedure details

In the same manner as described in Example 1 using 2-chloro-1-[2-(ethoxy)ethyl]benzimidazole (3.00 g), N-methylhomopiperazine (3.10 g) and fumaric acid (2.63 g), ther are obtained crude crystals, which are recrystallized from ethyl acetate-ethanol to give 1-[2-(ethoxy)ethyl]-2-(4-methyl-1-homopiperazinyl)benzimidazole.difumarate (3.78 g) as colorless needles, m.p. 141°-143° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
2.63 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH3:11])[C:5]2[CH:12]=[CH:13][CH:14]=[CH:15][C:4]=2[N:3]=1.[CH3:16][N:17]1[CH2:23][CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1.C(O)(=O)/C=C/C(O)=O>>[CH2:10]([O:9][CH2:8][CH2:7][N:6]1[C:5]2[CH:12]=[CH:13][CH:14]=[CH:15][C:4]=2[N:3]=[C:2]1[N:20]1[CH2:21][CH2:22][CH2:23][N:17]([CH3:16])[CH2:18][CH2:19]1)[CH3:11]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC2=C(N1CCOCC)C=CC=C2
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
CN1CCNCCC1
Step Three
Name
Quantity
2.63 g
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ther are obtained crude crystals, which
CUSTOM
Type
CUSTOM
Details
are recrystallized from ethyl acetate-ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCN1C(=NC2=C1C=CC=C2)N2CCN(CCC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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